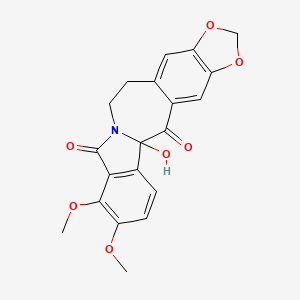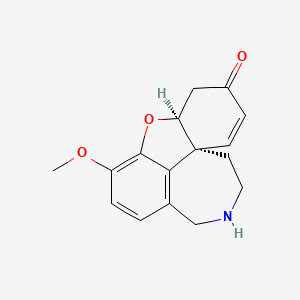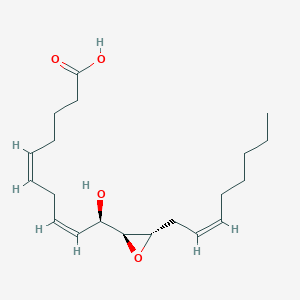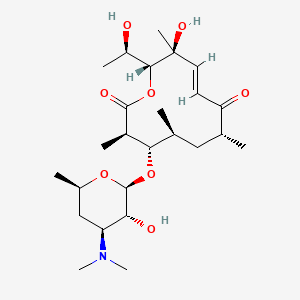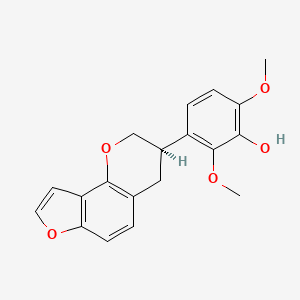
2-Brom-3-hexylthiophen
Übersicht
Beschreibung
2-Bromo-3-hexylthiophene is a monomeric precursor that forms bromo terminate polymers. It is synthesized by the bromination of hexylthiophene.
Wissenschaftliche Forschungsanwendungen
Synthese von leitfähigen Polymeren
2-Brom-3-hexylthiophen: wird häufig bei der Synthese von π-konjugierten leitfähigen Polymeren verwendet. Diese Polymere sind für die Herstellung von organischen Feldeffekttransistoren (OFETs) und organischen Photovoltaikzellen (OPVs) von entscheidender Bedeutung . Das Bromatom in der Verbindung dient als funktionelle Gruppe, die den Polymerisationsprozess zur Bildung von Polythiophenen erleichtert, die für ihre ausgezeichnete elektrische Leitfähigkeit bekannt sind.
Organische Elektronik
Die Verbindung ist entscheidend für die Synthese von wohldefinierten Kopf-Schwanz-Typen von Oligothiophenen. Diese Oligothiophene werden in High-Tech-Anwendungen verwendet, darunter organische Leuchtdioden (OLEDs) . Die Hexylseitenkette im Molekül sorgt für Löslichkeit und Verarbeitbarkeit, die für die Herstellung elektronischer Bauelemente unerlässlich sind.
Pharmakologische Forschung
Derivate von this compound wurden auf ihre potenziellen pharmakologischen Anwendungen untersucht. So wurden sie beispielsweise auf hämolytische, Biofilminhibition und antithrombotische Aktivität geprüft. Einige Derivate zeigen vielversprechende Eigenschaften, die bei medizinischen Behandlungen von Vorteil sein könnten .
Katalyse
Die Verbindung wird in palladiumkatalysierten Reaktionen verwendet, wie z. B. der Suzuki-Kreuzkupplung. Diese Reaktion ist ein leistungsstarkes Werkzeug zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die zur Synthese verschiedener organischer Verbindungen mit komplexen Strukturen führt .
Solarstromerzeugung
Aufgrund seiner Rolle bei der Bildung von leitfähigen Polymeren ist This compound auch im Bereich der Solarenergie von Bedeutung. Die aus dieser Verbindung hergestellten Polymere können in Solarzellen verwendet werden und tragen zur Effizienz und Wirksamkeit der Umwandlung von Sonnenenergie in elektrische Energie bei .
Wirkmechanismus
Target of Action
2-Bromo-3-hexylthiophene is primarily used in the formation of π-conjugated conductive polymers (CPs). These polymers are the primary targets of the compound . The compound is a monomeric precursor that forms bromo-terminated polymers .
Mode of Action
The compound interacts with its targets through a process known as the Grignard metathesis (GRIM) polymerization . This process involves the termination of a bromine and a proton at both ends of the 2-Bromo-3-hexylthiophene, resulting in the formation of conductive poly (3-hexylthiophene) (P3HT) .
Biochemical Pathways
The primary biochemical pathway affected by 2-Bromo-3-hexylthiophene is the formation of π-conjugated conductive polymers. These polymers are essential in the fabrication of organic field effect transistors (OFETs) and organic photovoltaics (OPVs) .
Result of Action
The primary result of the action of 2-Bromo-3-hexylthiophene is the formation of conductive poly (3-hexylthiophene) (P3HT). This polymer is used in the fabrication of organic field effect transistors (OFETs) and organic photovoltaics (OPVs), contributing to advancements in high-technology applications .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-hexylthiophene can be influenced by various environmental factors. For instance, it is incompatible with strong oxidizing agents, strong acids, and bases . Therefore, the environment in which the compound is used and stored can significantly impact its effectiveness and stability.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Bromo-3-hexylthiophene plays a significant role in biochemical reactions, particularly in the synthesis of thiophene-based polymers. It interacts with various enzymes and proteins during its synthesis and polymerization processes. For instance, it is involved in nickel-catalyzed Kumada catalyst-transfer polycondensation and palladium-catalyzed Suzuki–Miyaura coupling reactions . These interactions are crucial for the formation of functionalized regioregular polythiophenes, which exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
Molecular Mechanism
The molecular mechanism of 2-Bromo-3-hexylthiophene involves its participation in catalytic polymerization reactions. It binds to nickel or palladium catalysts, facilitating the formation of polythiophene chains through cross-coupling reactions This binding interaction is essential for the polymerization process, leading to the synthesis of high-quality thiophene-based polymers
Metabolic Pathways
2-Bromo-3-hexylthiophene is involved in metabolic pathways related to its synthesis and degradation. It interacts with enzymes such as nickel and palladium catalysts during polymerization reactions These interactions are crucial for the formation of polythiophene chains
Eigenschaften
IUPAC Name |
2-bromo-3-hexylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrS/c1-2-3-4-5-6-9-7-8-12-10(9)11/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJNXCHDODCAJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
125321-66-6 | |
| Record name | 2-Bromo-3-hexylthiophene homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125321-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20449876 | |
| Record name | 2-Bromo-3-hexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69249-61-2 | |
| Record name | 2-Bromo-3-hexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-hexylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Bromo-3-hexylthiophene?
A1: 2-Bromo-3-hexylthiophene has a molecular formula of C10H15BrS and a molecular weight of 233.19 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: While the provided abstracts don’t contain specific spectroscopic data, researchers commonly utilize techniques like 1H NMR and 13C NMR to characterize 2-Bromo-3-hexylthiophene and confirm its regioregularity within synthesized polymers. [, , , , , ] You can find examples of these characterization methods in the cited papers.
Q3: What is the stability of 2-Bromo-3-hexylthiophene under standard storage conditions?
A3: While specific stability data is not provided in the abstracts, 2-Bromo-3-hexylthiophene is typically stored under inert conditions to prevent degradation. Researchers prioritize using freshly prepared or properly stored compound to ensure optimal reactivity and prevent the formation of side products.
Q4: What are the main synthetic applications of 2-Bromo-3-hexylthiophene?
A4: 2-Bromo-3-hexylthiophene is primarily used as a monomer in the synthesis of regioregular poly(3-hexylthiophene) (P3HT) through various polymerization methods. [, , , , , , , , , , , , , , ] These methods include Kumada-type coupling, Grignard Metathesis Polymerization (GRIM), Stille polymerization, Suzuki polymerization, and Direct Arylation Polymerization (DArP).
Q5: What role does 2-Bromo-3-hexylthiophene play in direct arylation polymerization (DArP)?
A5: In DArP, 2-Bromo-3-hexylthiophene acts as both a nucleophile and electrophile. [, , , ] The C-Br bond undergoes oxidative addition with a palladium catalyst, while the C-H bond at the 5-position of the thiophene ring can be activated for subsequent coupling reactions, leading to polymer chain growth.
Q6: Are there any concerns about side reactions during DArP using 2-Bromo-3-hexylthiophene?
A6: Yes, one challenge in DArP is the potential for β-defect formation due to undesired coupling at the β-position (C2) of the thiophene ring. [, ] Researchers have focused on optimizing reaction conditions and catalyst systems to minimize these defects and achieve high regioregularity in the resulting P3HT.
Q7: How does the choice of catalyst affect the polymerization of 2-Bromo-3-hexylthiophene?
A7: The choice of catalyst significantly impacts the polymerization outcome. Nickel catalysts like Ni(dppp)Cl2 are known for producing highly regioregular head-to-tail P3HT via a chain growth mechanism. [, , ] Palladium catalysts, often with bulky ligands, are employed in DArP, but careful optimization is needed to control regioregularity and prevent β-defects. [, , , , , , ]
Q8: Have computational methods been applied to study 2-Bromo-3-hexylthiophene and its polymerization?
A8: While the provided abstracts do not explicitly mention computational studies, researchers utilize computational chemistry to model polymerization mechanisms, predict polymer properties, and optimize reaction conditions. For example, Density Functional Theory (DFT) calculations could help understand the reactivity of 2-Bromo-3-hexylthiophene in different catalytic systems.
Q9: How does the hexyl side chain in 2-Bromo-3-hexylthiophene influence the properties of the resulting P3HT?
A9: The hexyl side chain in 2-Bromo-3-hexylthiophene plays a crucial role in the solubility and processability of the resulting P3HT. [, ] The alkyl side chain enhances solubility in organic solvents, making it suitable for solution-processing techniques commonly used in device fabrication.
Q10: Are there specific SHE (Safety, Health, and Environment) considerations for handling 2-Bromo-3-hexylthiophene?
A10: Although not explicitly mentioned in the abstracts, as with all chemicals, proper laboratory practices and safety data sheets should be consulted when handling 2-Bromo-3-hexylthiophene. Appropriate personal protective equipment should be worn, and the compound should be handled in well-ventilated areas to minimize exposure.
Q11: How is the molecular weight of P3HT controlled during polymerization using 2-Bromo-3-hexylthiophene?
A11: Control over molecular weight is crucial for tailoring P3HT properties. Factors like monomer-to-catalyst ratio, reaction time, and temperature can be adjusted to influence the degree of polymerization. [, , ] The use of chain transfer agents in controlled polymerization techniques also allows for precise molecular weight control. []
Q12: What analytical methods are used to characterize P3HT synthesized from 2-Bromo-3-hexylthiophene?
A12: Researchers employ various techniques to analyze P3HT, including Gel Permeation Chromatography (GPC) to determine molecular weight distribution, Nuclear Magnetic Resonance (NMR) spectroscopy to assess regioregularity, UV-Vis spectroscopy to study optical properties, and X-ray diffraction to investigate crystallinity. [, , , , , , , ]
Q13: Are there any reported applications of P3HT synthesized from 2-Bromo-3-hexylthiophene in organic electronic devices?
A13: Yes, P3HT is a well-studied material for organic electronics, particularly in organic solar cells (OPVs) and organic field-effect transistors (OFETs). [, , ] Its good charge carrier mobility, solution processability, and tunable energy levels make it a promising candidate for these applications.
Q14: What are some current research efforts aimed at improving P3HT-based materials and devices?
A14: Ongoing research focuses on enhancing P3HT performance by optimizing device architectures, incorporating additives to improve morphology control, and developing new synthetic methodologies to achieve even higher regioregularity and control over polymer properties. [] There is also interest in exploring alternative, more sustainable synthetic approaches, such as the use of C-H activation strategies to prepare P3HT. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,4aS,5R,6S)-5-ethenyl-3-[(4S)-4-hydroxy-6-(4-hydroxyphenyl)-2-oxohexyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B1249517.png)
![2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylic acid](/img/structure/B1249518.png)
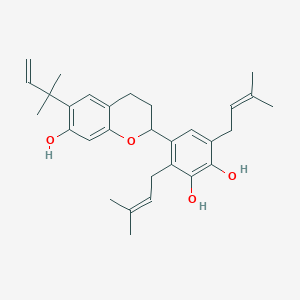

![2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(1S,3S,4S,5R,8R)-2,4,5,8-tetrahydroxy-7-oxa-2-azabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B1249522.png)

